N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide
Description
N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide (CAS: 853312-49-9; ChemSpider ID: 21490817) is a furan-propanamide derivative with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.819 g/mol . Its structure comprises a propanamide backbone substituted with a 5-phenylfuran-2-yl group at the third carbon and a 2-methylphenyl (o-tolyl) group at the amide nitrogen (Fig. 1). The furan ring is further substituted with a 3-chlorophenyl group, contributing to its aromatic and electronic properties. This compound is structurally related to polyimide precursors and bioactive amides, though its specific applications remain under investigation .
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15-7-5-6-10-18(15)21-20(22)14-12-17-11-13-19(23-17)16-8-3-2-4-9-16/h2-11,13H,12,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETDFUVSUGTIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide backbone substituted with a 2-methylphenyl group and a 5-phenylfuran moiety, which contributes to its unique biological properties. The presence of these functional groups allows for various interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19NO2 |
| Molecular Weight | 295.36 g/mol |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that play roles in pain perception and inflammation, potentially leading to analgesic effects.
- Cell Signaling Pathways : By modulating key signaling pathways, this compound may influence cellular responses, including apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study found that the compound reduced cell viability in breast cancer cells by inhibiting the PI3K/Akt signaling pathway, leading to increased apoptosis rates (IC50 values around 20 µM) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains:
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Case Studies
-
Cancer Cell Line Study :
- Researchers evaluated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated a dose-dependent reduction in cell proliferation, with notable morphological changes consistent with apoptosis.
-
Inflammation Model :
- In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to controls, indicating its potential as an anti-inflammatory drug.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
